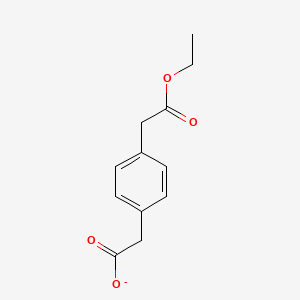

1,4-Phenylenediacetic Acid Ethyl Ester

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPODNJJKNPQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70765134 | |

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-36-8 | |

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Phenylenediacetic Acid Ethyl Ester and Its Congeners

Esterification Pathways and Optimization

The formation of the ethyl ester groups from 1,4-phenylenediacetic acid is a critical step in the synthesis of the target molecule. Several esterification pathways can be employed, each with distinct advantages and mechanistic features.

Direct Esterification with Catalytic Systems

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comchemguide.co.uk In the case of 1,4-Phenylenediacetic Acid Ethyl Ester, this entails reacting 1,4-phenylenediacetic acid with ethanol (B145695). This equilibrium process typically requires a catalyst to achieve reasonable reaction rates and yields. nih.gov

Commonly used catalysts include strong Brønsted acids like sulfuric acid and hydrochloric acid. chemguide.co.uk However, due to challenges associated with scaling up these reactions, such as maintaining reaction efficiency and managing waste, alternative catalytic systems are often explored. numberanalytics.com Lewis acids, for instance, have been shown to be effective catalysts for dehydrative esterification. nih.gov The optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing the yield and efficiency of the Fischer esterification process. numberanalytics.com Modeling and simulation can be valuable tools in identifying optimal conditions and minimizing the need for extensive experimental trials. numberanalytics.com

A key challenge in direct esterification is the production of water as a byproduct, which can shift the equilibrium back towards the reactants. chemguide.co.uknih.gov To drive the reaction to completion, it is often necessary to use a large excess of one of the reactants, typically the alcohol, or to remove water as it is formed, for example, through azeotropic distillation. chemguide.co.uklibretexts.org

Transesterification Processes and Mechanistic Considerations

Transesterification is a process where one ester is converted into another by reacting it with an alcohol. libretexts.org This method can be utilized to synthesize this compound, for example, by reacting the corresponding dimethyl ester with an excess of ethanol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is reversible, and using a large excess of the desired alcohol helps to drive the equilibrium towards the formation of the ethyl ester. libretexts.org

The mechanism of transesterification depends on whether acidic or basic conditions are employed. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the starting ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original alcohol to yield the new ester. libretexts.orgyoutube.com The catalyst is regenerated in the final step. youtube.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form an alkoxide, which acts as a nucleophile. masterorganicchemistry.comyoutube.com The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. youtube.com The original alkoxy group is then eliminated, resulting in the formation of the new ester. masterorganicchemistry.comyoutube.com

| Catalyst Type | Key Mechanistic Steps | Driving Force |

| Acid | Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of original alcohol. libretexts.orgmasterorganicchemistry.comyoutube.com | Use of excess alcohol to shift equilibrium. libretexts.org |

| Base | Formation of nucleophilic alkoxide, attack on carbonyl carbon, tetrahedral intermediate, elimination of original alkoxide. masterorganicchemistry.comyoutube.com | Use of excess alcohol to shift equilibrium. libretexts.org |

Esterification from Activated Precursors

To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of the carboxylic acid, known as activated precursors, can be used. A common example is the use of acyl chlorides (acid chlorides). chemguide.co.uklibretexts.org The synthesis of this compound can be achieved by reacting 1,4-phenylenediacetyl dichloride with ethanol. This reaction is typically rapid and irreversible, proceeding via a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. libretexts.orgresearchgate.net This prevents unwanted side reactions and drives the reaction to completion. The choice of solvent is also important, with inert solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) being commonly used. researchgate.net

Strategies for Constructing the Aromatic Core and Aliphatic Linkers

The synthesis of the 1,4-phenylenediacetic acid backbone, which consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with acetic acid groups, is a key aspect of producing the target ester and its congeners. cymitquimica.com Various synthetic strategies can be employed to construct this aromatic core and the attached aliphatic linkers.

One common approach involves the use of p-xylene (B151628) as a starting material. Through a series of reactions, the methyl groups of p-xylene can be functionalized and converted into the desired acetic acid moieties. Another strategy could involve the ring-opening metathesis polymerization (ROMP) of substituted [2.2]paracyclophane-1,9-dienes to create polymers with a poly(p-phenylene vinylene) structure, which contains the fundamental aromatic and linker components. rsc.org The synthesis of related structures, such as those with phenoxy linkers, has been achieved through Williamson ether synthesis, reacting a hydroquinone (B1673460) with an ethyl haloacetate. nih.gov

The construction of the aliphatic linkers often involves standard organic transformations. For instance, the acetic acid side chains can be introduced via reactions that form carbon-carbon bonds, such as the reaction of a suitable aromatic precursor with a reagent that provides the two-carbon acid chain.

Green Chemistry Principles in the Synthesis of Phenylenediacetic Acid Esters

The application of green chemistry principles to the synthesis of this compound and its analogs is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. sphinxsai.comnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. sphinxsai.com

Solvent-Free Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. sphinxsai.com Solvent-free reaction conditions, also known as neat reactions, offer a significant advantage in this regard. cem.com Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions under solvent-free conditions. cem.commdpi.com

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced reaction times compared to conventional heating methods. mdpi.comsciepub.com This increased efficiency can also lead to energy savings. atiner.gr The synthesis of esters, including those of phenylenediacetic acid, can be effectively carried out using microwave-assisted, solvent-free protocols. For example, the direct esterification of carboxylic acids with alcohols can be performed under microwave irradiation, sometimes in the absence of any added solvent or catalyst. beilstein-journals.org In some cases, the reaction can be performed on a solid support, such as basic alumina, which can further simplify the workup procedure. cem.com

The development of solvent-free synthetic methods aligns with several key principles of green chemistry, including waste prevention and the design of more energy-efficient processes. sphinxsai.comatiner.gr

Utilization of Heterogeneous Catalysts and Microwave Activation

The synthesis of this compound and its analogs has been significantly advanced through the adoption of green chemistry principles, particularly the use of heterogeneous catalysts combined with microwave activation. This approach offers considerable advantages over traditional methods, including reduced reaction times, enhanced energy efficiency, and simplified catalyst separation and recycling.

Heterogeneous catalysts, such as solid acids, provide an environmentally benign alternative to conventional homogeneous catalysts like sulfuric acid. These solid catalysts, which exist in a different phase from the reaction mixture, can be easily filtered off at the end of the reaction, minimizing waste and potential product contamination. Common examples of heterogeneous catalysts applicable to the esterification of 1,4-phenylenediacetic acid include zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported acids where an acid, such as p-toluenesulfonic acid, is immobilized on a solid support like activated carbon or silica. google.comresearchgate.net

Microwave activation has emerged as a powerful tool to accelerate organic reactions. medcraveonline.com Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating. This rapid and uniform heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve product yields by minimizing the formation of byproducts. medcraveonline.comnih.gov The combination of heterogeneous catalysts with microwave irradiation creates a synergistic system where the catalyst provides the active sites for the reaction, and the microwave energy efficiently drives the reaction to completion. For instance, in the esterification of carboxylic acids, microwave heating has been shown to be highly effective, especially when using polar solvents like ethanol which couple efficiently with microwave energy. medcraveonline.com

While specific studies on the microwave-assisted synthesis of this compound using heterogeneous catalysts are not extensively documented, the principles can be extrapolated from similar esterification reactions. For example, the esterification of other dicarboxylic acids and fatty acids has been successfully achieved with high yields and short reaction times under these conditions. google.comresearchgate.netnih.gov

Representative Data for Microwave-Assisted Esterification using Heterogeneous Catalysts

| Carboxylic Acid | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

| Lauric Acid | Calcined Zn-Mg-Al | Diethylene Glycol | Not Specified | 90 | 98.2 |

| Levulinic Acid | C-SO3H | Ethanol | Not Specified | 180 | ~99 |

| Myristic Acid | Lipase (B570770) | Isopropyl Alcohol | 20% of max power | 1 | 94.5 |

| Tetrahydrophthalic Anhydride | p-toluenesulfonic acid/Activated Carbon | n-Octanol | 525 | 0.92 | 91.5 |

Note: The data in this table is for analogous esterification reactions and serves to illustrate the typical conditions and outcomes of using heterogeneous catalysts and microwave activation.

Chemo- and Regioselective Synthetic Approaches

The symmetrical nature of this compound presents a significant challenge in achieving chemo- and regioselective functionalization. Developing methods to selectively modify one of the two equivalent ester groups or to introduce substituents at specific positions on the aromatic ring is crucial for creating a diverse range of congeners with potentially valuable properties.

One of the primary strategies for achieving chemoselectivity is the selective monohydrolysis of the diester to yield the corresponding monoacid-monoester. This transformation is notoriously difficult with conventional chemical methods, such as using a base like sodium hydroxide, as these reactions often produce a mixture of the starting diester, the desired monoester, and the diacid, which are challenging to separate.

A more promising approach for selective monofunctionalization involves the use of enzymatic catalysts. Lipases, for instance, are known to catalyze the hydrolysis of esters and can exhibit high degrees of chemo- and regioselectivity. In a suitable reaction medium, a lipase could potentially hydrolyze only one of the two ester groups of this compound, taking advantage of the enzyme's three-dimensional active site to differentiate between the two otherwise chemically identical functionalities. The use of enzymes also aligns with the principles of green chemistry, as they are biodegradable and operate under mild reaction conditions. mdpi.com

Regioselective functionalization of the aromatic ring of this compound is another important synthetic avenue. The two methylene-ester substituents are para-directing, meaning that electrophilic aromatic substitution reactions would likely yield a mixture of products with the new substituent at one of the four equivalent positions on the benzene ring. Achieving regiocontrol in such reactions is a complex task that may require the use of advanced catalytic systems or directing groups to favor substitution at a specific position. For instance, the use of hemeprotein biocatalysts has been shown to hydroxylate aromatic rings with high regioselectivity. mdpi.com While specific applications to this compound are not widely reported, these advanced methods represent the forefront of research in the selective functionalization of aromatic compounds.

Illustrative Examples of Selective Functionalization in Similar Systems

| Substrate | Reaction | Catalyst/Reagent | Selectivity | Product |

| Symmetric Diesters | Monohydrolysis | Enzymes (e.g., Lipase) | High | Monoacid-monoester |

| Tyrosine | Hydroxylation | SfmD (hemeprotein) | High | 3-OH-5-Me-Tyr |

| Prochiral Ketones | Reductive Amination | ω-transaminase and Monoamine Oxidase | High | Chiral Amines |

Note: This table provides examples of selective reactions on analogous substrates to illustrate the principles of chemo- and regioselective synthesis that could be applied to this compound.

Elucidation of Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Ester Hydrolysis and Solvolysis Reactions

The hydrolysis of 1,4-Phenylenediacetic Acid Ethyl Ester to its parent 1,4-Phenylenediacetic Acid involves the cleavage of the ester linkage. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This pathway involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.netyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling a molecule of ethanol (B145695).

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product, 1,4-Phenylenediacetic Acid, and regenerates the acid catalyst.

Given that the ethyl group is a primary alkyl group, the AAC2 pathway is the most common and expected mechanism. ucoz.com Alternative mechanisms like AAL1, involving the formation of a stable carbocation from the alkyl group, are unlikely here. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, hydrolysis proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This process is effectively irreversible because the final carboxylate ion is resonance-stabilized and unreactive towards the alcohol. youtube.com

Nucleophilic Addition: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com

Formation of Tetrahedral Intermediate: This addition results in a negatively charged tetrahedral intermediate. youtube.com

Elimination of Leaving Group: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated.

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt and ethanol. This final, irreversible step drives the reaction to completion. youtube.com

Solvolysis is a more general process where the solvent acts as the nucleophile. If a solvent other than water is used (e.g., methanol), a transesterification reaction will occur instead of hydrolysis.

Exploration of Transesterification Kinetics and Thermodynamics

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base and is an equilibrium process.

The general reaction is: C₆H₄(CH₂COOCH₂CH₃)₂ + 2 R'OH ⇌ C₆H₄(CH₂COOR')₂ + 2 CH₃CH₂OH

Kinetics: The reaction rate is influenced by several factors:

Catalyst: Both acid (e.g., H₂SO₄) and base (e.g., sodium alkoxide) catalysts significantly increase the reaction rate. Base-catalyzed transesterification is generally faster but requires anhydrous conditions to prevent competing saponification. masterorganicchemistry.com

Alcohol: The structure of the alcohol (R'OH) affects the rate. Sterically hindered alcohols react more slowly. Primary alcohols react faster than secondary, which are faster than tertiary alcohols.

Temperature: Increasing the temperature generally increases the reaction rate, in line with the Arrhenius equation.

Thermodynamics: Transesterification is a reversible reaction, and the position of the equilibrium is governed by the relative stability of the reactants and products. researchgate.net To drive the reaction towards the desired product, Le Châtelier's principle is applied. This is commonly achieved by:

Using a large excess of the reactant alcohol (R'OH).

Removing one of the products (usually the more volatile ethanol) from the reaction mixture by distillation.

The thermodynamics are generally close to neutral when the reactant and product alcohols are of similar stability (e.g., both are primary alcohols). The choice of conditions is therefore primarily dictated by kinetic favorability and practical considerations for shifting the equilibrium.

Table 1: Factors Influencing Transesterification of this compound

| Factor | Acid Catalysis | Base Catalysis |

|---|---|---|

| Catalyst | H₂SO₄, HCl, p-TsOH | RO⁻, NaOR, KOR |

| Mechanism | Protonation of carbonyl, followed by nucleophilic attack by alcohol. masterorganicchemistry.com | Formation of alkoxide nucleophile, which attacks the carbonyl carbon. masterorganicchemistry.com |

| Kinetics | Generally slower than base catalysis. | Typically faster. |

| Equilibrium | Reversible; driven by excess alcohol or removal of ethanol. | Reversible, but irreversible saponification can occur if water is present. |

| Conditions | Moderate to high temperatures. | Anhydrous conditions are crucial. |

Investigations into Aromatic Substitution Reactions of the Phenylene Moiety

The phenylene ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing influence of the existing substituents, -CH₂COOCH₂CH₃, is key to predicting the outcome of these reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. youtube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring. youtube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Alkylation/Acylation: These reactions are often more complex. The activating nature of the side chains would favor the reaction, but potential side reactions involving the ester groups or polymerization could occur.

Reactivity with Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by several potential sites for nucleophilic and electrophilic attack.

Reactivity with Nucleophiles: The primary sites for nucleophilic attack are the electrophilic carbonyl carbons of the two ester groups. This reactivity is central to hydrolysis and transesterification, as discussed previously. Other strong nucleophiles can also react:

Amines (Aminolysis): Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amides, C₆H₄(CH₂CONH₂)₂ or C₆H₄(CH₂CONHR)₂.

Grignard Reagents (RMgX): These powerful nucleophiles will attack the ester carbonyls. Two equivalents of the Grignard reagent will add to each ester group, ultimately forming tertiary alcohols after an acidic workup.

Reducing Agents (Hydride Reduction): Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester groups to primary alcohols, yielding 1,4-benzenediethanol, C₆H₄(CH₂CH₂OH)₂.

Enolate Formation: The α-hydrogens (on the methylene (B1212753) carbons adjacent to the carbonyls) are weakly acidic and can be removed by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation.

Reactivity with Electrophiles: The primary site for electrophilic attack is the electron-rich aromatic ring, leading to the electrophilic aromatic substitution reactions detailed in section 3.3.

Thermal Decomposition and Degradation Mechanisms

While specific studies on the thermal decomposition of this compound are not widely available, potential degradation pathways can be inferred from the thermal behavior of similar esters. At elevated temperatures, esters can undergo decomposition through several mechanisms. One common pathway for esters with β-hydrogens on the alkyl group is pyrolysis via a concerted, six-membered ring transition state (ester pyrolysis or Eᵢ elimination), leading to a carboxylic acid and an alkene. However, the ethyl group in this compound has β-hydrogens, making this pathway possible, which would yield 1,4-phenylenediacetic acid and ethylene (B1197577).

Other potential high-temperature degradation pathways could involve:

Decarboxylation: Cleavage of the C-C bond between the carbonyl group and the methylene spacer, potentially leading to the formation of p-diethylbenzene and carbon dioxide, though this typically requires very high temperatures or specific catalysts.

Radical Reactions: At very high temperatures, homolytic cleavage of C-H, C-C, or C-O bonds can initiate radical chain reactions, leading to a complex mixture of degradation products.

The stability of esters is generally high, with decomposition typically occurring at temperatures well above 250-300°C in the absence of catalysts. beilstein-journals.org

Role in Condensation and Polymerization Reactions

The bifunctional nature of this compound makes it a valuable monomer for condensation and polymerization reactions.

Condensation Reactions: The compound can participate in self-condensation reactions. The most notable is the Claisen condensation , which occurs between two ester molecules in the presence of a strong base (e.g., sodium ethoxide). openstax.orgwikipedia.org In this reaction, the enolate of one ester molecule attacks the carbonyl group of a second molecule, leading to the formation of a β-keto ester after the elimination of an ethoxide ion. libretexts.org Given the difunctional nature of the starting material, this self-condensation can lead to oligomers or polymers.

A related intramolecular reaction, the Dieckmann condensation , occurs when two ester groups within the same molecule react to form a cyclic β-keto ester. wikipedia.org This is not possible for this compound itself but is a relevant condensation reaction for diesters in general.

Polymerization Reactions: this compound is a suitable monomer for producing polyesters. Through transesterification with a diol (e.g., ethylene glycol), it can undergo step-growth polymerization. In this reaction, the ethyl groups are displaced by the diol, forming ester linkages that build the polymer chain and release ethanol as a byproduct.

The general polymerization reaction with a diol (HO-R'-OH) is: n C₆H₄(CH₂COOCH₂CH₃)₂ + n HO-R'-OH → [-OC₆H₄CH₂COO-R'-O-]n + 2n CH₃CH₂OH

The resulting polyester's properties would depend on the structure of the diol (R') used. The parent diacid, 1,4-phenylenediacetic acid, is known to be used in the synthesis of polymers, further supporting the role of its diethyl ester derivative as a monomer. cymitquimica.com

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental assessment of the molecule's structure. For 1,4-Phenylenediacetic Acid Ethyl Ester, the ¹H NMR spectrum is expected to show distinct signals for each type of proton, while the ¹³C NMR spectrum reveals all unique carbon environments. organicchemistrydata.orgorganicchemistrydata.org

The expected proton signals include a triplet and a quartet for the ethyl ester group, two singlets for the non-equivalent methylene (B1212753) (CH₂) protons, and a pair of doublets for the protons on the 1,4-disubstituted aromatic ring. youtube.com The ¹³C NMR would correspondingly show signals for the two different carbonyl carbons (ester and acid), the aromatic carbons, the two methylene carbons, and the carbons of the ethyl group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar functional groups.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | ¹H Multiplicity |

|---|---|---|---|

| ¹H | ~12.0 | -COOH | Singlet (broad) |

| ¹H | ~7.25 | Aromatic C-H | Multiplet/Two Doublets |

| ¹H | ~4.15 | -O-CH₂-CH₃ | Quartet |

| ¹H | ~3.65 | Ar-CH₂-COO- | Singlet |

| ¹H | ~3.60 | Ar-CH₂-COOH | Singlet |

| ¹H | ~1.25 | -O-CH₂-CH₃ | Triplet |

| ¹³C | ~175 | -COOH | - |

| ¹³C | ~171 | -COOCH₂CH₃ | - |

| ¹³C | ~135 | Aromatic Quaternary C | - |

| ¹³C | ~129 | Aromatic C-H | - |

| ¹³C | ~61 | -O-CH₂-CH₃ | - |

| ¹³C | ~41 | Ar-CH₂- | - |

| ¹³C | ~14 | -O-CH₂-CH₃ | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the molecular formula of this compound. With a molecular formula of C₁₂H₁₄O₄, the calculated exact mass can be measured with high precision (typically to four or more decimal places), confirming the elemental composition. scbt.com

HRMS also reveals characteristic fragmentation patterns upon ionization, which helps to verify the structure. researchgate.net For this molecule, common fragmentation pathways in electron ionization (EI) would involve cleavage at several key positions. libretexts.orgchemguide.co.ukwhitman.edu

Key fragmentation processes include:

Loss of the ethoxy group: [M - OCH₂CH₃]⁺

Loss of an ethyl radical: [M - CH₂CH₃]⁺

Cleavage at the benzylic position: Loss of the carboxymethyl or ethoxycarbonylmethyl groups.

McLafferty rearrangement: If sterically feasible, this can lead to the loss of ethylene (B1197577) from the ester group.

Table 2: Predicted HRMS Fragments for this compound (C₁₂H₁₄O₄) Predicted data based on common fragmentation patterns of esters and carboxylic acids.

| Fragment Ion Formula | Description of Neutral Loss | Predicted m/z |

|---|---|---|

| C₁₂H₁₄O₄]⁺ | Molecular Ion (M⁺) | 222.0892 |

| C₁₀H₉O₄]⁺ | Loss of C₂H₅ (ethyl radical) | 193.0501 |

| C₁₀H₁₀O₃]⁺ | Loss of C₂H₄O (ketene from ester) | 178.0630 |

| C₈H₇O₂]⁺ | Loss of CH₂COOCH₂CH₃ | 135.0446 |

| C₉H₉O₂]⁺ | Loss of COOH (carboxyl radical) | 149.0603 |

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful tools for identifying the functional groups present in a molecule. nist.gov For this compound, these methods can confirm the presence of both the carboxylic acid and the ethyl ester moieties. orgchemboulder.comlibretexts.org

In the IR spectrum, a very broad absorption band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the aliphatic ester around 1735-1750 cm⁻¹ and another for the carboxylic acid dimer around 1700-1725 cm⁻¹. libretexts.org Strong bands in the 1300-1000 cm⁻¹ region correspond to C-O stretching vibrations. orgchemboulder.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak, the aromatic ring vibrations and the symmetric C=O stretch are usually strong and sharp. researchgate.netmdpi.com Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can provide information on the conformational state of the molecule. nih.gov

Table 3: Key Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | IR | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | IR, Raman | Medium |

| C-H stretch (Aliphatic) | 2850-2980 | IR, Raman | Medium-Strong |

| C=O stretch (Ester) | 1735-1750 | IR, Raman | Very Strong (IR) |

| C=O stretch (Carboxylic Acid) | 1700-1725 | IR, Raman | Strong (IR) |

| C=C stretch (Aromatic) | 1450-1600 | IR, Raman | Medium-Strong |

| C-O stretch (Ester & Acid) | 1000-1300 | IR | Strong |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique would also elucidate the supramolecular assembly, revealing how molecules pack in the crystal lattice and detailing the hydrogen-bonding network formed by the carboxylic acid groups.

Powder X-ray Diffraction (PXRD) is used on bulk, microcrystalline samples. osti.gov It is a crucial tool for confirming the phase purity of a synthesized batch. researchgate.net The experimental powder pattern can be compared to a pattern simulated from single-crystal data to verify that the bulk material consists of a single crystalline phase. rsc.org

Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, or impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the premier technique for analyzing a compound of this polarity. sielc.commdpi.com A typical method would employ a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid remains protonated for consistent retention. sielc.com

Hyphenating HPLC with a detector like a Photodiode Array (PDA) allows for the assessment of peak purity across the UV-Vis spectrum. Further coupling to a mass spectrometer (LC-MS) provides mass information for the main peak and any separated impurities, enabling their identification. sigmaaldrich.comrsc.org While Gas Chromatography (GC) could also be used, it would require a derivatization step, such as esterification or silylation of the carboxylic acid group, to increase the compound's volatility and thermal stability. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides critical information regarding its purity, and its mass spectrum offers a unique fingerprint for unequivocal identification.

The analysis begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The separation of the compound from any impurities is achieved based on its differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. For aromatic esters like the title compound, a non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, is often employed.

Following separation in the GC, the eluted molecules enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam, a process known as electron ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation into smaller, characteristic charged ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a plot of ion abundance versus m/z. For diethyl 2,2'-(1,4-phenylene)diacetate (C₁₄H₁₈O₄, molecular weight: 250.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 250. Key fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃, mass = 45) to yield a fragment at m/z 205, and cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a stable benzylic cation.

Detailed research findings on the GC-MS analysis of similar aromatic esters provide a framework for the expected analytical parameters. For instance, the analysis of fluorinated aromatic carboxylic acid methyl esters has been conducted using a TR-05 capillary column (60 m × 0.25 mm ID × 0.25 μm film thickness) with a specific temperature program to ensure optimal separation. nih.gov A typical temperature program for the analysis of this compound could start at a lower temperature and gradually ramp up to a higher temperature to elute the compound.

Table 1: Illustrative GC-MS Parameters for Aromatic Ester Analysis

| Parameter | Value |

|---|---|

| Column | Phenyl Polysiloxane-based Capillary Column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 60-100 °C, ramp to 250-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

This table presents typical parameters and may require optimization for specific instrumentation and applications.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography is an indispensable tool for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common and effective mode of separation.

In this technique, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a non-polar stationary phase (e.g., C18 or C8 silica). The separation is based on the compound's polarity; more polar components will have a weaker interaction with the stationary phase and elute earlier, while less polar components will be retained longer. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile in an aqueous buffer), is often used to achieve efficient separation of the target compound from any impurities.

The utility of HPLC is significantly enhanced by the use of advanced detectors that provide not only quantitative information but also qualitative data for peak identification and purity assessment.

Advanced HPLC Detectors:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This type of UV-Vis detector can acquire an entire UV spectrum simultaneously at every point in the chromatogram. This is particularly useful for assessing peak purity. If a chromatographic peak corresponds to a single, pure compound, the UV spectra taken at the upslope, apex, and downslope of the peak will be identical. For this compound, the presence of the benzene (B151609) ring results in strong UV absorbance, making DAD a highly suitable detector.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. As the compound elutes from the HPLC column, it is introduced into the MS ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), where it is ionized. The mass analyzer then provides mass information for the eluting peak, confirming its identity. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the molecular ion and analyzing the resulting daughter ions.

Research on related compounds, such as 2-tert-butyl-1,4-phenylene diacetate, has demonstrated the use of reversed-phase HPLC with a mobile phase consisting of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com

Table 2: Representative HPLC-DAD/MS Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% Formic Acid for MS compatibility) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid for MS compatibility) |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| DAD Wavelength | 200 - 400 nm |

| MS Ionization | ESI (Positive Mode) |

This table presents typical parameters and may require optimization for specific instrumentation and applications.

The combination of these sophisticated chromatographic and spectroscopic techniques provides a robust and comprehensive approach to the structural and purity assessment of this compound, ensuring its suitability for its intended applications in research and synthesis.

Computational Chemistry and Theoretical Modeling of 1,4 Phenylenediacetic Acid Ethyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to determine properties like molecular geometries, bond energies, and electronic charge distributions.

The electronic properties of 1,4-Phenylenediacetic Acid Ethyl Ester can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity and lower stability. edu.krd

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the energy lowering due to maximal electron flow. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectroscopy).

NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures. For this compound, the expected chemical shifts can be estimated based on its structural components. The symmetry of the para-substituted benzene (B151609) ring results in a simplified aromatic region in the spectrum.

| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH3 | Ethyl group | ~1.2 | ~14 |

| -O-CH2- | Ethyl ester | ~4.1 | ~61 |

| -CH2- | Benzylic | ~3.6 | ~41 |

| C-H | Aromatic ring | ~7.3 | ~129 |

| C | Aromatic (ipso) | - | ~134 |

| C=O | Ester carbonyl | - | ~171 |

Vibrational Frequencies: Theoretical frequency calculations are vital for interpreting infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes. uit.no For this compound, key vibrational modes would include the C=O stretching of the ester group, the C-O stretching, and various vibrations associated with the phenyl ring.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1000 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule in various environments. mdpi.com

For this compound, MD simulations can be employed to explore its conformational space. The molecule possesses several rotatable bonds, particularly within the two ethyl acetate side chains. The simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules. By placing the molecule in a simulation box filled with a solvent (e.g., water, ethanol (B145695), or a non-polar solvent), one can observe the formation of hydrogen bonds between the ester's oxygen atoms and protic solvents, as well as van der Waals interactions. dovepress.comresearchgate.net The simulation trajectories can be analyzed to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such studies are key to understanding solubility and how the molecule behaves in solution. researchgate.net

Reaction Pathway Analysis and Transition State Identification

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, this involves modeling its synthesis, typically through the Fischer esterification of 1,4-Phenylenediacetic Acid with two equivalents of ethanol, catalyzed by a strong acid. patsnap.comchemistrysteps.com

Theoretical calculations can map the entire potential energy surface of the reaction. This involves identifying the structures and energies of reactants, products, and all intermediates and transition states along the reaction coordinate. masterorganicchemistry.com The Fischer esterification mechanism proceeds through several steps: organic-chemistry.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: A molecule of water, a good leaving group, is eliminated.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Quantitative Structure-Property Relationship (QSPR) Modeling (Focus on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the properties of chemicals based on their molecular structure. nih.gov QSPR models are mathematical equations that correlate molecular descriptors—numerical values derived from the chemical structure—with a specific chemical or physical property. researchgate.net

For this compound, QSPR models can be developed to predict a range of intrinsic properties without the need for experimental measurements. The first step involves calculating a large number of molecular descriptors. nih.gov These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that links a selection of these descriptors to an intrinsic property. nih.gov Properties that can be predicted include boiling point, melting point, flash point, solubility, and retention indices in chromatography. nih.govresearchgate.net QSPR provides a cost-effective and efficient method for screening compounds and predicting their behavior based solely on their molecular structure.

| Descriptor Type | Example Descriptors | Predicted Intrinsic Properties |

|---|---|---|

| Topological | Wiener index, Connectivity indices | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Density |

| Electronic | Dipole Moment, HOMO-LUMO Gap | Reactivity, Refractive Index |

| Physicochemical | LogP, Molar Refractivity | Octanol-Water Partition Coefficient |

Applications in Advanced Materials Science and Polymer Chemistry

Monomeric Precursor in the Synthesis of Polyesters and Polyamides

1,4-Phenylenediacetic acid ethyl ester is a key monomeric precursor for producing polyesters and polyamides through polycondensation reactions. In these processes, the ester groups react with diols or diamines, respectively, to form the repeating ester or amide linkages of the polymer backbone.

Polyesters: The synthesis of polyesters typically involves the transesterification of the diethyl ester with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, at elevated temperatures. This reaction eliminates ethanol (B145695) as a byproduct. The rigid phenylene unit from the monomer is incorporated into the main chain, enhancing the thermal stability and mechanical properties of the resulting polyester. The flexible methylene (B1212753) spacers (-CH2-) between the phenyl ring and the ester group impart a degree of flexibility that can improve processability. The general two-stage melt polycondensation method is often employed, starting with a transesterification step to form oligomers, followed by a polycondensation step at higher temperatures and under vacuum to increase the molecular weight.

Polyamides: For polyamide synthesis, the diethyl ester is typically first hydrolyzed to its corresponding diacid, 1,4-phenylenediacetic acid. This diacid can then be reacted with various diamines. A common method is the Yamazaki phosphorylation reaction, which facilitates direct polycondensation at milder temperatures. For example, novel polyamides have been synthesized by reacting the diacid form with aromatic diamines in a solution of N-methyl-2-pyrrolidone (NMP) containing triphenyl phosphite (B83602) and pyridine (B92270). The resulting polyamides often exhibit good solubility in polar aprotic solvents and high thermal stability, with glass transition temperatures sometimes exceeding 200°C. The incorporation of the flexible -CH2- spacer from the monomer is crucial for enhancing the solubility of these otherwise rigid polymers.

Integration into Polymeric Networks and Cross-linked Systems

While primarily used as a linear bifunctional monomer, the 1,4-phenylenediacetate unit can be integrated into more complex three-dimensional structures. Its incorporation into polymeric networks and cross-linked systems enhances thermal and mechanical properties by creating a more rigid and interconnected macromolecular architecture.

Role in the Design and Synthesis of Functional Copolymers and Alternating Copolymers

Copolymerization is a powerful strategy to fine-tune polymer properties, and this compound serves as a valuable comonomer. By polymerizing it with other monomers, functional copolymers with tailored characteristics can be achieved.

In the synthesis of alternating copolymers , where two different monomer units are arranged in a regular A-B-A-B sequence, the reactivity ratios of the comonomers are critical. While specific studies detailing the alternating copolymerization of diethyl 1,4-phenylenediacetate are not widely documented, the principles of such synthesis are well-established. For example, alternating structures are often achieved through mechanisms involving donor-acceptor complexes or specific catalytic systems like ring-opening metathesis polymerization (AROMP). The structural characteristics of diethyl 1,4-phenylenediacetate, with its electron-rich phenyl ring, could potentially allow it to act as a donor monomer in conjunction with a suitable electron-acceptor comonomer to promote alternation. The resulting precision in the polymer's microstructure can lead to unique material properties not found in random copolymers.

Application in Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π–π stacking. The molecular structure of this compound and its derivatives makes them excellent candidates for building blocks in supramolecular assemblies.

The central phenyl ring can participate in π–π stacking interactions, where aromatic rings align face-to-face or edge-to-face, leading to ordered one-dimensional or two-dimensional structures. Furthermore, the ester groups, or more commonly the carboxylic acid groups of its hydrolyzed form, are potent hydrogen bond donors and acceptors. These interactions can guide the self-assembly of molecules into well-defined patterns like chains, ribbons, or sheets. For instance, boronic acids, which are similar to carboxylic acids in their ability to form hydrogen bonds, have been shown to create complex assemblies like stacked layers and helical chains when co-crystallized with N-donor ligands. nih.gov This demonstrates the potential of the 1,4-phenylenediacetate scaffold to form intricate and functional supramolecular architectures.

Utilization in the Development of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules that form liquid crystals, known as mesogens, typically possess a rigid core and flexible terminal chains. The structure of this compound, containing a rigid phenyl core, makes it a potential component of mesogenic structures.

By incorporating this rigid unit into a larger molecule, for example, by esterification of the corresponding diacid with long-chain alcohols or phenolic compounds, it is possible to design molecules that exhibit liquid crystalline phases. Research into liquid crystalline materials often involves the synthesis of trinuclear mesogendiols, where a central unit like hydroquinone (B1673460) is linked to two 4-hydroxybenzoic acid units. google.com The 1,4-phenylenediacetate moiety can serve a similar role as a central rigid linker, connecting other mesogenic groups to create polymers with liquid crystalline properties. These materials are of significant interest for applications in displays, sensors, and optical devices.

Contributions to Metal-Ligand Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. These materials are highly valued for their porosity, which makes them useful in gas storage, separation, and catalysis. The di-ester's corresponding carboxylate, 1,4-phenylenediacetate, is an effective dicarboxylate linker for the synthesis of these frameworks.

In a typical synthesis, the ethyl ester is hydrolyzed to 1,4-phenylenediacetic acid (H2PDA), which then reacts with a metal salt under hydrothermal conditions. The carboxylate groups of the ligand coordinate to the metal centers, forming extended one-, two-, or three-dimensional networks. A notable example is the synthesis of a gallium-based MOF, Ga-MIL-53-PDA, which is a structural analogue of the well-known MIL-53 framework. researchgate.net In this structure, the 1,4-phenylenediacetate ligand links chains of gallium-octahedra. researchgate.net The flexibility of the methylene groups in the ligand can impart subtle flexibility to the framework, allowing it to respond to external stimuli.

| Framework | Metal Ion | Ligand | Key Structural Feature | Reference |

| Ga-MIL-53-PDA | Ga³⁺ | 1,4-Phenylenediacetate | Analogue of the MIL-53 framework with flexible linkers. | researchgate.net |

Role in Photo-responsive Materials (as a building block)

Photo-responsive materials are "smart" materials that change their properties upon exposure to light. This response is driven by a photo-active component within the material's structure. While this compound itself is not intrinsically photo-responsive in a practical sense, its robust chemical scaffold makes it a suitable building block for incorporation into larger photo-active systems.

Future Research Directions and Emerging Paradigms for 1,4 Phenylenediacetic Acid Ethyl Ester

Innovations in Sustainable Synthesis and Catalysis

The future of chemical synthesis for compounds like 1,4-Phenylenediacetic Acid Ethyl Ester lies in the development of sustainable and efficient catalytic processes. Traditional synthesis often involves the direct esterification of the corresponding carboxylic acid with an alcohol, frequently catalyzed by strong mineral acids such as sulfuric acid. numberanalytics.com While effective, these methods present environmental and handling challenges.

Emerging research directions are focused on greener alternatives:

Biocatalysis: The use of enzymes as catalysts in ester synthesis is a promising sustainable method that can reduce environmental impact. numberanalytics.com

Organocatalysis: Metal-free organocatalysts are being developed for a variety of chemical transformations, including those involving aryl esters. nih.gov These catalysts can offer high selectivity and lower toxicity compared to some metal-based catalysts. Research into isothiourea-based catalysts, for example, has shown success in the regio- and stereoselective addition of C(1)-ammonium enolates generated from aryl esters to pyridinium (B92312) salts. nih.gov

Heterogeneous Catalysis: The development of solid, reusable acid catalysts can simplify product purification and catalyst recovery, aligning with the principles of green chemistry.

Innovations in catalysis are not only aimed at improving the sustainability of the synthesis of this compound itself but also at expanding its utility in subsequent catalytic reactions, such as novel cross-coupling strategies where the ester functional group is used as a reactive handle. acs.org

Exploration of Novel Reactivity Patterns and Derivatization for Material Design

While this compound serves as a valuable intermediate, its true potential lies in its derivatization for the creation of advanced materials. The parent compound, 1,4-Phenylenediacetic acid, is a well-established building block, or "linker," for the synthesis of metal-organic frameworks (MOFs). caymanchem.comresearchgate.netstrem.com These coordination polymers have applications in gas storage, separation, and catalysis.

Future research is set to explore more unconventional reactivity and derivatization pathways for aromatic esters:

Polymer Synthesis: Aromatic esters are key components in the production of polymers with unique thermal and mechanical properties. numberanalytics.com The rigid phenylene core and the flexible diacetic ester groups of the title compound make it an attractive monomer for creating novel polyesters.

Novel Coupling Reactions: Recent breakthroughs have shown that aromatic esters can participate in a range of transformations that were traditionally the domain of aryl halides. These include:

Decarbonylative Coupling: Palladium-catalyzed reactions that cleave the C-O bond of the ester, allowing for the formation of new C-C bonds. acs.org

Aryl Exchange Reactions: Nickel-catalyzed processes where the aryl group of the ester is exchanged, enabling the synthesis of new aryl sulfides, for instance. acs.org

Deoxygenative Coupling: Palladium-catalyzed reactions that utilize aromatic esters as benzylation reagents for C-P bond formation. acs.org

These emerging reactions open up new avenues for derivatizing this compound into complex molecules for advanced material design, moving beyond its role as a simple linker.

Advancements in Characterization Techniques and Data Interpretation Methodologies

The precise characterization of this compound and its derivatives is fundamental to understanding their structure-property relationships. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed. nih.gov

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₈O₄ nih.gov |

| Molecular Weight | 250.29 g/mol nih.gov |

| IUPAC Name | ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate nih.gov |

| CAS Number | 36076-26-3 nih.gov |

This table contains data for Diethyl 2,2'-(1,4-phenylene)diacetate, a synonym for this compound.

Future advancements will focus on more sophisticated techniques and data analysis:

Advanced NMR Techniques: Two-dimensional NMR experiments and the use of various deuterated solvents are crucial for unambiguous signal assignment, especially in complex derivatives. illinois.edu The chemical shifts observed are highly dependent on the solvent used, and understanding these variations is key to accurate interpretation. illinois.edu

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the confident determination of elemental composition.

In-situ Spectroscopy: Techniques that monitor reactions in real-time can provide invaluable kinetic and mechanistic data for the synthesis and derivatization of the ester.

Solid-State NMR and X-ray Diffraction: For materials like MOFs and polymers derived from this compound, these techniques are indispensable for elucidating the three-dimensional structure and intermolecular interactions in the solid state.

The integration of data from multiple analytical techniques will be essential for a comprehensive understanding of the materials derived from this compound.

Computational Advancements in Predictive Modeling for Complex Systems

Computational chemistry is becoming an indispensable tool for accelerating research and development. Predictive modeling can forecast the properties and behavior of molecules like this compound and the complex systems they form, saving significant time and resources.

Key areas of computational advancement include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models establish mathematical relationships between the chemical structure and the properties or activities of a compound. For instance, QSAR and Linear Solvation Energy Relationship (LSER) models have been successfully developed to predict the adsorption of aromatic compounds onto carbon nanotubes. acs.org Such models could predict the interaction of materials derived from this compound with other substances.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of polymers and MOFs, providing insights into their mechanical properties, flexibility, and interactions with guest molecules.

Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic structures, and spectroscopic properties. This can aid in the interpretation of experimental data from NMR and IR spectroscopy and help understand intermolecular interactions, such as dipole-dipole forces, which are crucial in predicting the behavior of aromatic esters in various media. frontiersin.org

Ensemble Modeling: This approach uses phenotypic data (e.g., the effect of enzyme overexpression on product yield) to screen and refine kinetic models of metabolic pathways, which could be applied to optimize the biocatalytic production of aromatic compounds. nih.gov

These computational tools will enable the rational design of new materials with tailored properties, guiding synthetic efforts toward the most promising candidates.

Synergistic Research at the Interface of Materials Science and Aromatic Ester Chemistry

The most exciting future developments for this compound will emerge from synergistic research that bridges materials science with the fundamental chemistry of aromatic esters. The unique structure of this molecule—a rigid aromatic core flanked by flexible ester-containing side chains—makes it a prime candidate for creating materials with tunable properties.

Future research at this interface will likely focus on:

Functional MOFs and Coordination Polymers: Moving beyond simple structural roles, the ester groups can be hydrolyzed in situ during MOF synthesis to form the carboxylate linkers. caymanchem.comresearchgate.net Future work could explore post-synthetic modification of the ester groups within a framework to introduce new functionalities.

π-Conjugated Materials: The central benzene (B151609) ring is a key element for creating materials with interesting optoelectronic properties. Research into π-extended systems, where aromatic units are coupled, demonstrates a pathway to novel materials for applications in electronics and photonics. acs.org The reactivity of the ester groups can be harnessed to build larger conjugated structures.

Self-Assembling Systems and Supramolecular Chemistry: The interplay of π-π stacking interactions from the aromatic ring and dipole-dipole interactions from the ester groups can be exploited to design liquid crystals or other self-assembling materials. dovepress.com

Hybrid Materials: Combining polymers derived from this compound with inorganic nanoparticles or materials like graphene could lead to composites with enhanced mechanical, thermal, or conductive properties. dovepress.com

By combining the synthetic versatility of aromatic ester chemistry with the principles of materials design, researchers can unlock the full potential of this compound as a cornerstone for the next generation of advanced materials.

常见问题

Q. Basic Characterization

- NMR : The ethyl ester protons appear as a quartet (δ ~4.1–4.3 ppm, J = 7.1 Hz) in ¹H NMR, while the methylene groups adjacent to carbonyls resonate at δ ~3.6–3.8 ppm.

- MS : Molecular ion peaks at m/z 222 (M⁺) confirm the molecular formula C₁₄H₁₈O₄, distinguishing it from terephthalic acid derivatives (m/z 194) .

Advanced Contradiction Resolution

Unexpected signals in ¹³C NMR (e.g., split peaks) may indicate rotameric equilibria due to restricted rotation around the phenyl-acetate bonds. Variable-temperature NMR or DFT calculations can resolve such ambiguities .

What challenges arise in optimizing reaction yields for this compound derivatives?

Basic Optimization

Low yields in esterification often stem from incomplete acid activation. Using coupling agents (e.g., DCC/DMAP) or microwave-assisted synthesis can improve efficiency. Side products like diacylated species require careful chromatographic separation .

Advanced Mechanistic Hurdles

In bromination reactions, competing pathways (e.g., elimination vs. substitution) may reduce dibromo intermediate yields. Steric effects from ethyl esters can hinder nucleophilic attack, necessitating solvent polarity adjustments (e.g., switching from THF to DMF) .

How does this compound contribute to neuropharmacological research?

Basic Biological Relevance

The compound’s derivatives (e.g., isoselenourea analogs) are explored as neuroprotective agents due to their antioxidant properties. Ethyl esters enhance blood-brain barrier permeability compared to free acids .

Advanced Data Interpretation

Contradictory in vitro vs. in vivo efficacy data may arise from ester hydrolysis variability. Pharmacokinetic studies (e.g., LC-MS/MS monitoring of plasma metabolites) are critical to correlate bioactivity with intact ester levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。